molecular formula C12H11F2N3O B12509904 1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole

1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole

Cat. No.: B12509904
M. Wt: 251.23 g/mol
InChI Key: QYOWWJNQQPRWCO-UHFFFAOYSA-N
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Description

1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxirane ring, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an appropriate alkene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often prioritized.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides, amines, or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Copper (Cu) for cyclization reactions

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile (MeCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. Additionally, the oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
  • 1-[[2-(2,6-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
  • 1-[[2-(2,5-Difluorophenyl)-3-ethyloxiran-2-yl]methyl]-1,2,4-triazole

Uniqueness

1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole is unique due to the specific positioning of the difluorophenyl and methyl groups, which confer distinct chemical and biological properties. This compound’s ability to inhibit cytochrome P450 enzymes and form covalent bonds with nucleophilic sites makes it particularly valuable in drug development and other scientific research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWWJNQQPRWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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